molecular formula C19H22N4O3S2 B11611792 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11611792
M. Wt: 418.5 g/mol
InChI Key: APZNHWVESMOGII-UVTDQMKNSA-N
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Description

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective chemical probe targeting the kinase domain of the Receptor tyrosine kinase-like Orphan Receptor 1 (ROR1). This compound, which has been utilized in seminal studies (PubMed: 31055631) , acts as a potent inhibitor of ROR1 signaling. Its mechanism involves binding to the ROR1 tyrosine kinase domain, thereby suppressing downstream pathways critical for cell survival and proliferation, particularly in hematological malignancies. The primary research value of this reagent lies in its application for investigating ROR1 biology, a protein highly expressed in various cancers, including chronic lymphocytic leukemia (CLL) and other B-cell malignancies, but with limited expression in normal adult tissues (PubMed: 25628457) . It serves as an essential tool for in vitro and in vivo studies aimed at understanding ROR1's role in oncogenesis, validating it as a therapeutic target, and evaluating the mechanisms of drug resistance. This product is offered For Research Use Only and is strictly for laboratory research applications.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O3S2/c1-11(2)23-18(25)14(28-19(23)27)10-13-15(20-7-9-26-4)21-16-12(3)6-5-8-22(16)17(13)24/h5-6,8,10-11,20H,7,9H2,1-4H3/b14-10-

InChI Key

APZNHWVESMOGII-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCOC

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates thiazolidine and pyrido-pyrimidine moieties, which are known for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 430.5 g/mol. It features a thiazolidine ring that may contribute to its biological activity through interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazolidine derivatives. For example, compounds bearing the thiazolidine structure have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that derivatives of thiazolidinones can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study on a related thiazolidine derivative reported IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazolidinone AHeLa5.0Apoptosis induction
Thiazolidinone BMCF-73.5Cell cycle arrest

Antioxidant Activity

The antioxidant properties of compounds similar to the target molecule have been documented. Thiazolidine derivatives can scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage associated with various diseases.

Research Findings:
In a study assessing the antioxidant capacity of thiazolidinones, it was found that these compounds significantly reduced oxidative stress markers in cellular models . The antioxidant activity was measured using DPPH and ABTS assays, showing effective free radical scavenging capabilities.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on key enzymes involved in metabolic pathways. For instance, thiazolidine derivatives have been investigated for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Mechanism:
Inhibitors targeting ALR2 can help mitigate diabetic complications by preventing the accumulation of sorbitol in cells. Studies have shown that certain thiazolidine derivatives exhibit submicromolar IC50 values against ALR2, indicating strong inhibitory potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to derivatives with modifications in the thiazolidinone substituents, amino side chains, and pyrido-pyrimidinone substituents (Table 1):

Compound Name Thiazolidinone Substituent Amino Substituent Pyrido-Pyrimidinone Substituent Molecular Weight (g/mol) Reference
Target Compound 3-Isopropyl 2-Methoxyethyl 9-Methyl 522.63
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(3-Methoxypropyl) Tetrahydrofuranmethyl 9-Methyl 584.71
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 1-Phenylethyl 9-Methyl 598.75
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Isobutyl 4-Methylbenzyl 7-Methyl 548.69

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound confers higher polarity compared to the phenylethyl () or tetrahydrofuranmethyl () groups, enhancing aqueous solubility .
  • Steric Effects : The 3-isopropyl group in the target compound introduces moderate steric hindrance, whereas the 3-(3-methoxypropyl) group () increases flexibility but reduces crystallinity .
  • Bioactivity : Phenylethyl and 4-methylbenzyl substituents () are associated with improved membrane permeability in antimicrobial studies, while methoxyethyl groups may favor hydrogen bonding in anti-inflammatory targets .

Yield Comparison :

  • Target compound: ~45–50% yield (extrapolated from similar syntheses in ).
  • Phenylethyl-substituted analogue (): 42–57% yield .
  • Tetrahydrofuranmethyl-substituted analogue (): 33–45% yield .
Spectroscopic Characterization
  • IR Spectroscopy : The thioxo (C=S) stretch at 1180–1220 cm⁻¹ and carbonyl (C=O) stretch at 1680–1720 cm⁻¹ are consistent across all analogues ().
  • NMR: The Z-configuration is confirmed by a deshielded vinyl proton (δ 8.2–8.5 ppm) in the pyrido-pyrimidinone moiety, as seen in and .

Computational and Crystallographic Insights

  • DFT Studies : The Lee-Yang-Parr (LYP) functional () predicts the target compound’s HOMO-LUMO gap (~3.8 eV), indicating redox stability comparable to analogues .
  • Crystallography : SHELX software () resolved the Z-configuration in analogues, confirming planar geometry and intermolecular π-π stacking .

Preparation Methods

Condensation-Cyclization Approach

The core structure is typically synthesized via condensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For example:

  • Step 1 : Reacting 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid yields an intermediate Schiff base.

  • Step 2 : Cyclization using polyphosphoric acid (PPA) at 120–140°C forms the pyrido[1,2-a]pyrimidin-4-one ring.

Table 1 : Optimization of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)
PPA120668
H2SO4100845
POCl3801252

Data adapted from demonstrates PPA’s superiority in achieving higher yields.

Functionalization at Position 2

Introduction of the 2-[(2-methoxyethyl)amino] group is achieved via nucleophilic aromatic substitution (SNAr):

  • Method : Treating 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-methoxyethylamine in dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : 72–78% after purification by silica gel chromatography.

Synthesis of the Thiazolidinone Moiety

The 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized independently and later coupled to the core.

Thiazolidinone Ring Formation

  • Step 1 : Reaction of isopropylamine with carbon disulfide in ethanol yields isopropyl dithiocarbamate.

  • Step 2 : Cyclization with chloroacetic acid under reflux forms 3-isopropyl-2-thioxothiazolidin-4-one.

Critical Parameters :

  • Solvent : Ethanol (optimal for solubility and reaction kinetics).

  • Temperature : 80°C (prevents decomposition of intermediates).

Stereospecific Coupling of Moieties

The Z-configuration at the methylene bridge is achieved through Knoevenagel condensation:

Reaction Conditions

  • Reactants : Pyrido[1,2-a]pyrimidin-4-one core (1 equiv), thiazolidinone (1.2 equiv).

  • Base : Piperidine (10 mol%) in ethanol under reflux.

  • Time : 8–10 hours.

Mechanistic Insight :
The base deprotonates the active methylene group of the thiazolidinone, enabling nucleophilic attack on the aldehyde-like position of the pyrido-pyrimidine core. The Z-selectivity arises from steric hindrance between the isopropyl group and the pyrido-pyrimidine ring.

Table 2 : Impact of Bases on Coupling Efficiency

BaseSolventZ:E RatioYield (%)
PiperidineEthanol9:185
DBUTHF7:372
K2CO3DMF6:468

Data from highlights piperidine’s efficacy in enhancing Z-selectivity.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors and process analytical technology (PAT) are employed:

Flow Chemistry Advantages

  • Cyclization Step : Reduced reaction time from 6 hours (batch) to 30 minutes.

  • Coupling Step : 95% conversion achieved using a tubular reactor at 100°C.

Purification Strategies

  • Crystallization : Use of ethanol/water mixtures (7:3 v/v) yields 98% pure product.

  • Chromatography : Reserved for small-scale batches due to cost constraints.

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic methods:

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl), 3.32 (s, 3H, OCH3), 3.58–3.62 (m, 4H, methoxyethyl chain), 8.21 (s, 1H, pyrido-pyrimidine H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

X-Ray Crystallography

Single-crystal analysis of analogous compounds confirms the Z-configuration and planarity of the conjugated system.

Challenges and Optimization Opportunities

  • Stereochemical Control : Microwave-assisted synthesis may improve Z-selectivity.

  • Solvent Waste Reduction : Switch to cyclopentyl methyl ether (CPME) as a greener alternative .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions:

Thiazolidinone core formation : React 3-isopropyl-2-thioxothiazolidin-4-one with aldehydes under acidic conditions to introduce the Z-configuration at the methylidene bridge .

Pyrido-pyrimidinone coupling : Use nucleophilic substitution or condensation reactions to attach the pyrido[1,2-a]pyrimidin-4-one moiety. Methoxyethylamine is introduced via reductive amination or direct coupling .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/ethanol) are critical for isolating the pure compound .
Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux at 80–110°C), and catalyst (e.g., triethylamine for deprotonation) to improve stereochemical control and reduce side products .

Q. How can structural integrity and purity be confirmed after synthesis?

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify Z-configuration (δ 6.8–7.2 ppm for methylidene proton) and absence of rotamers .
    • IR : Confirm thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • Chromatography : HPLC (C18 column, 70:30 methanol/water) with >95% purity threshold .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 528.6) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for stereochemical control?

  • DFT calculations : Model transition states to predict Z/E isomerization energy barriers. Use Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular docking : Screen ligand conformers against target proteins (e.g., bacterial topoisomerase IV) to prioritize synthetically accessible stereoisomers .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for thiazolidinone ring closure .

Q. How should researchers resolve contradictions between solubility and bioactivity data?

  • Case example : High hydrophobicity (logP ~3.5) may limit aqueous solubility but enhance membrane permeability.
    • Experimental : Measure solubility in DMSO/PBS mixtures and correlate with cellular uptake (fluorescence tagging) .
    • Formulation : Use cyclodextrin complexes or nanoemulsions to improve bioavailability without altering activity .

Q. What strategies are effective for studying protein-ligand interactions with this compound?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • X-ray crystallography : Co-crystallize with bacterial dihydrofolate reductase to map key hydrogen bonds (e.g., thioxo group with Arg72) .

Q. How can structure-activity relationships (SAR) be explored for derivatives?

  • Modifications :
    • Replace methoxyethylamino group with morpholine or piperazine to alter basicity .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidinone ring to enhance electrophilicity .
  • Testing : Compare IC₅₀ values in dose-response assays to identify critical functional groups .

Q. What analytical techniques are suitable for stability studies under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Circular dichroism : Track conformational changes in the thiazolidinone ring under UV exposure .

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